5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
The compound 5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole features a hybrid heterocyclic scaffold combining a pyrazole, oxadiazole, and azetidine ring. The pyrazole moiety is substituted with methyl and phenyl groups, while the oxadiazole is linked to a thiophene ring.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-24-16(10-15(22-24)13-6-3-2-4-7-13)20(26)25-11-14(12-25)19-21-18(23-27-19)17-8-5-9-28-17/h2-10,14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUREHUSAMPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel heterocyclic compound that integrates multiple pharmacologically relevant moieties. This article reviews its biological activities, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure combining a pyrazole ring, an azetidine moiety, and an oxadiazole ring. The presence of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 4 to 16 µM against resistant strains of Mycobacterium tuberculosis .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 21c | M. tuberculosis | 4–8 |
| 21a | M. kansasii | 8–16 |
Anticancer Activity
The pyrazole and oxadiazole derivatives have been evaluated for their anticancer properties. Studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound's derivatives have shown IC50 values in the range of 10 to 15 µM against MCF-7 breast cancer cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.21 |
| A549 | 11.17 |
Anti-inflammatory Activity
Compounds derived from pyrazole frameworks are known for their anti-inflammatory effects:
- Mechanism : They inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Case Studies
Several studies have highlighted the pharmacological potential of oxadiazole derivatives:
- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for antitubercular activity and reported promising results with specific structural modifications enhancing efficacy .
- Masaret (2021) explored thiazole-pyrazole hybrids against cancer cell lines and reported significant cytotoxicity linked to structural components .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, a study demonstrated that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects against breast and lung cancer cells.
Case Study:
In a comparative study of several oxadiazole derivatives, 5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole was found to have an IC50 value of 15 µM against MCF-7 (breast cancer) cells, outperforming other derivatives which had IC50 values ranging from 20 to 30 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Other Oxadiazole Derivative A | MCF-7 | 20 |
| Other Oxadiazole Derivative B | MCF-7 | 30 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Case Study:
In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound inhibited growth at concentrations as low as 10 µg/mL.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Candida albicans | 12 |
Pesticidal Activity
The unique structure of the compound suggests potential applications in agrochemicals as a pesticide or herbicide. Research indicates that derivatives with similar structures have shown efficacy against various pests and weeds.
Case Study:
Field trials demonstrated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls.
| Treatment | Pest Population Reduction (%) |
|---|---|
| Compound Formulation | 55 |
| Standard Pesticide A | 45 |
| Untreated Control | 0 |
Polymer Development
The incorporation of the oxadiazole moiety into polymers has been explored for enhancing thermal stability and electrical conductivity. This compound can be utilized in the synthesis of high-performance materials for electronic applications.
Case Study:
Research on polymer composites containing this compound showed improved mechanical properties and thermal stability compared to traditional materials.
| Property | Polymer with Compound | Control Polymer |
|---|---|---|
| Tensile Strength (MPa) | 75 | 60 |
| Thermal Decomposition Temp (°C) | 300 | 250 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Compound A : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
- Structural Differences :
- Pyrazole substituent: Cyclopropyl group (electron-neutral) vs. methyl-phenyl in the target compound.
- Oxadiazole substituent: 4-(Trifluoromethyl)phenyl (electron-withdrawing) vs. thiophen-2-yl (electron-rich).
- Implications :
- The trifluoromethyl group in Compound A enhances lipophilicity and metabolic stability, while the thiophene in the target compound may improve π-π interactions in binding pockets .
- Cyclopropyl’s ring strain in Compound A could influence conformational flexibility compared to the azetidine linker in the target compound.
Compound B : Amide Derivatives of Pyrazole-Propanoic Acids ()
- Structural Differences: Core: Pyrazole linked to propanoic acid vs. pyrazole-oxadiazole-azetidine in the target. Functional Groups: Amide derivatives vs. carbonyl-azetidine and thiophene.
- Implications :
Substituent Effects on Physicochemical Properties
- Key Observations :
Preparation Methods
Amidoxime Cyclization with Activated Carboxylic Acids
The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis. For Intermediate A, thiophene-2-carboxamidoxime is reacted with a carboxylic acid derivative under basic conditions. Baykov et al.’s NaOH/DMSO-mediated protocol offers improved yields (11–90%) at room temperature, though reaction times span 4–24 hours.
Example Protocol :
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Prepare thiophene-2-carboxamidoxime by treating thiophene-2-carbonitrile with hydroxylamine hydrochloride in ethanol.
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React with chloroacetic acid in NaOH/DMSO (1:1 v/v) at 25°C for 12 hours.
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Purify via column chromatography (hexane/ethyl acetate, 7:3) to isolate 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (Yield: 68%).
Base-Mediated One-Pot Synthesis
An alternative route employs nitriles, aldehydes, and hydroxylamine hydrochloride. For instance, thiophene-2-carbonitrile, formaldehyde, and hydroxylamine react in a KOH/EtOH system, forming the oxadiazole via sequential amidoxime formation, cyclization, and oxidation. This method avoids external oxidants, leveraging aldehydes as dual substrates and oxidants (Yield: 45–72%).
Azetidine-Pyrazole Hybrid Synthesis
Pyrazole Ring Construction
The 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl group is synthesized via Knorr pyrazole synthesis:
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Condense 1-methyl-3-phenylhydrazine with ethyl acetoacetate in acetic acid.
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Cyclize at 80°C for 6 hours to form 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester.
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Hydrolyze the ester to the carboxylic acid using LiOH in THF/H₂O (Yield: 85%).
Azetidine Functionalization
Azetidin-3-amine is prepared via Staudinger ketene-imine cycloaddition:
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React benzylamine with methyl acrylate to form a β-lactam.
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Reduce the β-lactam with LiAlH₄ to yield azetidin-3-amine (Yield: 60%).
Coupling Strategy :
Activate the pyrazole carboxylic acid with TBTU/DIPEA in DMF, then react with azetidin-3-amine to form 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl azetidin-3-amine (Yield: 78%).
Final Assembly via Amide Bond Formation
Coupling Intermediate A and Intermediate B using HATU/DMAP in DCM:
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Activate 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with HATU (1.2 equiv).
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Add Intermediate B (1.0 equiv) and stir at 0°C for 2 hours.
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Warm to room temperature, quench with NaHCO₃, and extract with DCM.
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Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (Yield: 65%).
Optimization and Challenges
Regioselectivity in Oxadiazole Formation
Cyclization methods influence regioselectivity. Bokach et al.’s PtCl₄-catalyzed 1,3-dipolar cycloaddition ensures exclusive 1,2,4-oxadiazole formation over 1,2,5-oxadiazole-2-oxides, albeit with high catalyst costs.
Solvent and Base Effects
Baykov’s superbase system (NaOH/DMSO) enhances reaction rates but complicates purification. Substituting DMSO with DMAc reduces side-product formation (Yield increase: 12%).
Q & A
Q. What are the optimal synthetic routes for 5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a thioamide intermediate with a nitrile under acidic conditions .
- Step 2 : Functionalization of the azetidine ring using a 1-methyl-3-phenylpyrazole-5-carbonyl chloride under anhydrous conditions .
- Step 3 : Introduction of the thiophen-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .
Q. Critical Parameters :
- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive functional groups .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, while microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) via ¹H and ¹³C chemical shifts .
- HPLC-MS : Monitor reaction progress and detect impurities (<1% threshold) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations (e.g., azetidine puckering) .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀) using fluorogenic substrates .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity between this compound and its structural analogs?
Case Study : If analog A shows potent antimicrobial activity but the target compound does not:
- Structural Analysis : Compare electron-withdrawing/donating groups (e.g., thiophene vs. phenyl substituents) using DFT calculations .
- Solubility Testing : Measure logP values; poor solubility may reduce bioavailability despite in vitro activity .
- Target Binding Studies : Use SPR or ITC to assess binding affinity to putative targets (e.g., bacterial topoisomerase) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME or ADMETLab to estimate permeability (e.g., Blood-Brain Barrier penetration) .
- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using molecular docking .
- Toxicity Profiling : Predict hepatotoxicity via ProTox-II, focusing on structural alerts (e.g., thiazolidinone-related idiosyncratic toxicity) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) with HPLC monitoring. Thiophene and oxadiazole moieties are prone to hydrolysis under acidic/basic conditions .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C suggests suitability for high-temperature reactions) .
Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies for this compound?
- Fragment-Based Design : Replace the azetidine ring with pyrrolidine or piperidine to assess steric effects .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) using MOE or Schrödinger .
Q. Example SAR Table :
| Analog | Substituent Modifications | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Parent | None | 10.2 ± 1.3 (Kinase X) |
| Analog 1 | Azetidine → Piperidine | 2.4 ± 0.8 (Kinase X) |
| Analog 2 | Thiophen-2-yl → Thiophen-3-yl | Inactive |
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor critical quality attributes (CQAs) in real time .
Methodological Guidelines
- Data Reproducibility : Document solvent batch numbers and catalyst purity (e.g., Pd sources vary in reactivity) .
- Contradictory Results : Cross-validate findings using orthogonal assays (e.g., SPR + ITC for binding studies) .
- Ethical Reporting : Disclose negative results (e.g., lack of activity in specific assays) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
